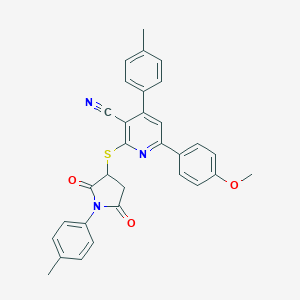
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities. In
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, this compound has been reported to have neuroprotective effects against Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activation of NF-kappaB, which is a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been reported to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to prepare solutions of this compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the discovery of new analogs with improved activity and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information for the development of this compound as a therapeutic agent. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction using acetic anhydride and a catalyst such as sulfuric acid. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Propiedades
Fórmula molecular |
C28H23ClN2O2 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H23ClN2O2/c29-20-13-7-14-21(17-20)31-22-15-8-16-23(32)25(22)24(18-9-3-1-4-10-18)26(28(31)30)27(33)19-11-5-2-6-12-19/h1-7,9-14,17,24H,8,15-16,30H2 |
Clave InChI |
KJSXYTJWWOQMOT-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)

![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304284.png)
![6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304286.png)
![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)